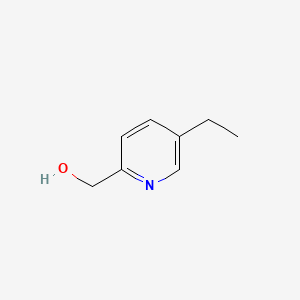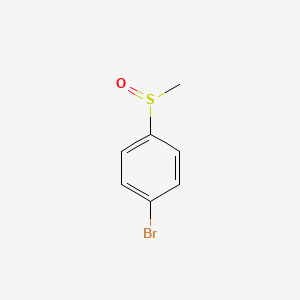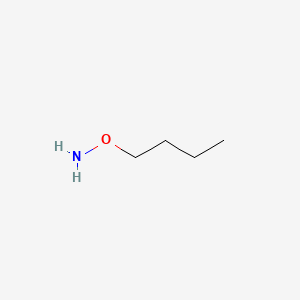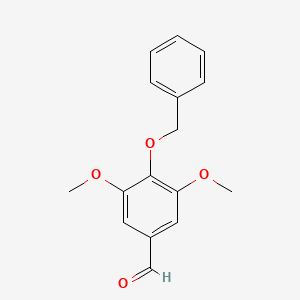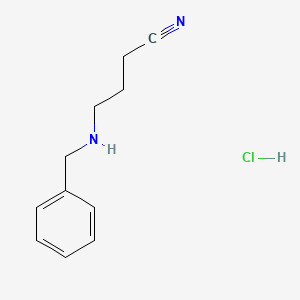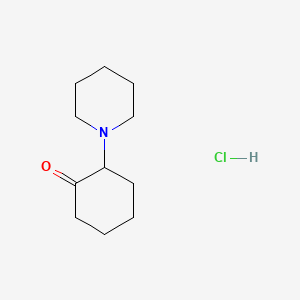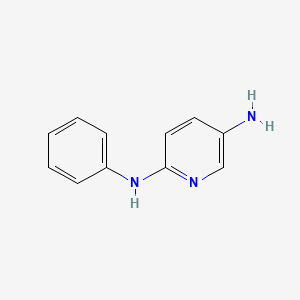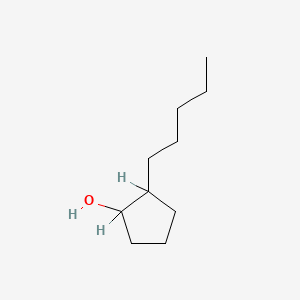
2-Pentylcyclopentan-1-ol
説明
2-Pentylcyclopentan-1-ol is a fragrance ingredient that belongs to the structural group of ketones, specifically cyclopentanones and cyclopentenones. These compounds are characterized by a cyclopentanone or cyclopentenone ring with a straight or branched chain alkane or alkene substituent. Although the provided papers do not directly discuss 2-pentylcyclopentan-1-ol, they provide insights into closely related compounds, such as 2-pentylcyclopentan-1-one and 3-methyl-2-pentylcyclopentan-1-one, which share similar structural characteristics .
Synthesis Analysis
The synthesis of compounds related to 2-pentylcyclopentan-1-ol involves various chemical reactions. For instance, a photochemical intramolecular cyclopropanation reaction was used to obtain a 2-silabicyclo[2.1.0]pentane derivative, which could undergo ring-opening reactions to yield different products . Another synthesis approach reported the selective synthesis of 2,2-difluorobicyclo[1.1.1]pentane analogues, which could inspire future studies on the synthesis of other substituted cyclopentanes . Additionally, regioselective alkylation of phenol with cyclopentanol over Montmorillonite K10 clay was used to produce 2-cyclopentylphenol, a key intermediate in the synthesis of the antihypertensive drug (S)-penbutolol .
Molecular Structure Analysis
The molecular structure of compounds within the same family as 2-pentylcyclopentan-1-ol has been studied using techniques such as X-ray diffraction. For example, the molecular structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was determined, providing insights into the orientation of substituents around the cyclopentane ring . Similarly, the crystal and molecular structures of stannylated cyclopentanol derivatives were characterized, revealing the geometry around the tin atom and its interactions with other atoms in the molecule .
Chemical Reactions Analysis
The chemical reactivity of cyclopentanol derivatives includes various transformations. For instance, the synthesis of cyclic fatty acid monomers involved a Michael addition followed by several steps, including conversion to alcohols, aldehydes, and finally to methyl esters . The stannylated cyclopentanol derivatives could undergo substitution reactions, where one or two o-tolyl groups were replaced by halogens .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-pentylcyclopentan-1-one, a closely related compound to 2-pentylcyclopentan-1-ol, include data on its acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, elicitation, phototoxicity, photoallergy, and genotoxicity . These properties are crucial for assessing the safety of such compounds when used as fragrance ingredients. The safety assessment of the entire group of ketones, cyclopentanones, and cyclopentenones, including 2-pentylcyclopentan-1-ol, was published to ensure the safe use of these materials in fragrances .
科学的研究の応用
Fragrance Applications
2-Pentylcyclopentan-1-one, closely related to 2-Pentylcyclopentan-1-ol, is used as a fragrance ingredient. It belongs to a group of ketones that primarily include cyclopentanones and cyclopentenones. These compounds are identified for their specific structural features, such as a cyclopentanone or cyclopentenone ring with various alkane or alkene substituents. The safety and toxicity profiles of these fragrance ingredients, including dermatologic and toxicologic aspects, have been extensively studied (Scognamiglio et al., 2012).
Antimicrobial Properties
Aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, synthesized from 1-(propylsulfanyl)pentan-2-ol, exhibit notable antimicrobial properties. These compounds have been tested as potential antimicrobial additives in lubricating oils, demonstrating effectiveness against various bacteria and fungi (Dzhafarov et al., 2010).
Chemical Synthesis and Catalysis
The compound has relevance in the field of chemical synthesis and catalysis. For example, studies on the enantioselective transesterification of pentan-2-ol using CALB (Candida antarctica lipase B) illustrate the potential of 2-pentylcyclopentan-1-ol derivatives in enhancing enantiomeric ratios in reactions. This research provides insights into molecular dynamics and enzyme interactions that are crucial for improving enantioselectivity in various chemical processes (Chaput et al., 2012).
Thermodynamics and Solubility Studies
The thermodynamics of micellar solubilization of pentan-1-ol, a structural analog of 2-pentylcyclopentan-1-ol, in surfactant mixtures has been examined. These studies offer significant insights into solubilization behavior, which is critical for understanding the interactions and stability of various compounds in solution (Bury et al., 1991).
Environmental and Occupational Health
In the context of environmental and occupational health, the detection and quantification of pentanol isomers, including pentan-1-ol, are crucial for assessing exposure risks. The development and validation of sensitive methods for determining these compounds in workplace environments help in understanding their impact on health and safety (Zielinski et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-pentylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-6-9-7-5-8-10(9)11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYGSCHWFNRSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052576 | |
| Record name | 2-Pentylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclopentanol, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Pentylcyclopentan-1-ol | |
CAS RN |
84560-00-9 | |
| Record name | 2-Pentylcyclopentan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84560-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanol, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084560009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentylcyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




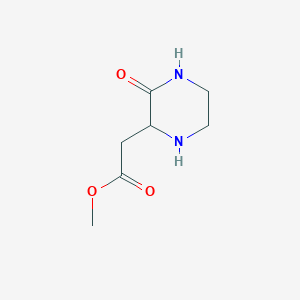

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)


